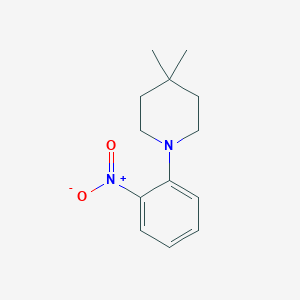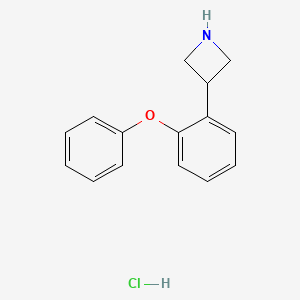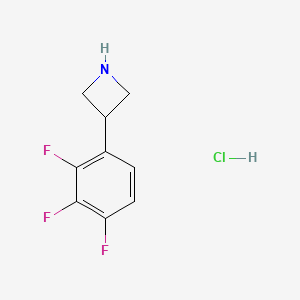
2'-Fluoro-5'-nitro-2-hydroxyacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-5’-nitro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6FNO4 It is a derivative of acetophenone, characterized by the presence of a fluorine atom at the 2’ position, a nitro group at the 5’ position, and a hydroxy group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-nitro-2-hydroxyacetophenone typically involves multiple steps One common method starts with the nitration of 2’-Fluoro-2-hydroxyacetophenone to introduce the nitro group at the 5’ position The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts
Industrial Production Methods
Industrial production of 2’-Fluoro-5’-nitro-2-hydroxyacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-5’-nitro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2’-Fluoro-5’-nitro-2-acetylphenone.
Reduction: Formation of 2’-Fluoro-5’-amino-2-hydroxyacetophenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Fluoro-5’-nitro-2-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-5’-nitro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions
Propiedades
Fórmula molecular |
C8H6FNO4 |
|---|---|
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
1-(2-fluoro-5-nitrophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6FNO4/c9-7-2-1-5(10(13)14)3-6(7)8(12)4-11/h1-3,11H,4H2 |
Clave InChI |
YSBHDDKCHWLAJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




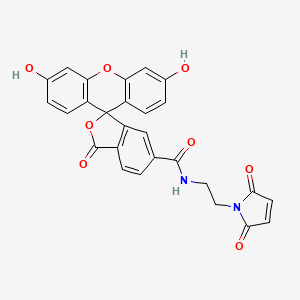
![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
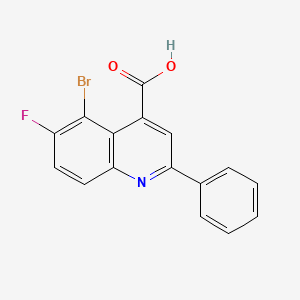

![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
